Acetone-d6

Catalog No.
S583724
CAS No.
666-52-4
M.F
C3H6O
M. Wt
64.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone-d6

CAS Number

666-52-4

Product Name

Acetone-d6

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-one

Molecular Formula

C3H6O

Molecular Weight

64.12 g/mol

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3

InChI Key

CSCPPACGZOOCGX-WFGJKAKNSA-N

SMILES

CC(=O)C

Synonyms

Methyl Ketone-d6; Dimethyl Ketone-d6; Dimethylformaldehyde-d6; NSC 135802-d6; Propanone-d6; Pyroacetic Ether-d6; Taimax-d6; β-Ketopropane-d6; 2-Propanone-d6

Canonical SMILES

CC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H]

Solvent for NMR Spectroscopy:

  • Acetone-d6 possesses several characteristics that make it ideal for NMR experiments [, ].
    • Deuteration: The six hydrogen atoms in its structure are replaced with deuterium (heavy hydrogen) isotopes. This significantly reduces the signal from the solvent itself, allowing researchers to clearly observe the signals from the molecules of interest in the sample [].
    • Solubility: Acetone-d6 readily dissolves a wide range of organic compounds, making it a versatile solvent for various NMR studies [].
    • Volatility: It has a high volatility, allowing for easy removal from samples after analysis [].

Internal Standard for NMR Spectroscopy:

  • Acetone-d6 can also be used as an internal standard in NMR spectroscopy [].
    • An internal standard is a reference compound added to the sample in a known amount. Its chemical shifts serve as a reference point for calibrating the chemical shifts of the unknown components in the sample [].
    • Acetone-d6 offers several advantages as an internal standard:
      • It exhibits well-defined and easily identifiable peaks in the NMR spectrum [].
      • It is chemically inert and does not interact with most samples, minimizing potential interference with the analysis [].

Additional Applications in Scientific Research:

While NMR spectroscopy remains the primary application of Acetone-d6 in scientific research, it may also find use in other areas like:

  • Synthesis of deuterated compounds: Acetone-d6 can serve as a starting material for the synthesis of other deuterated compounds used in various research applications [].
  • Study of biological processes: Deuterated solvents like acetone-d6 can be employed to investigate specific aspects of biological processes, such as protein dynamics and drug-receptor interactions [].

Acetone-d6, chemically known as deuterated acetone, is an isotopologue of acetone where all six hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Its chemical formula is C3D6OC_3D_6O and it has a molar mass of 64.12 g/mol. Acetone-d6 is primarily utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its ability to provide clear spectral signals without interfering with the hydrogen signals from other compounds being analyzed . The compound exhibits similar physical properties to regular acetone, including complete miscibility with water and a density of approximately 0.88 g/cm³ at 20 °C .

Acetone-d6 is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon exposure. Here are some safety precautions to consider:

  • Flammability: Acetone-d6 has a flash point of -17 °C and a lower flammability limit of 2.6% (v/v) in air. Always work in a well-ventilated fume hood and keep away from heat sources and open flames.
  • Toxicity: While not acutely toxic, prolonged exposure to acetone-d6 can cause irritation and central nervous system depression. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Environmental hazards: Acetone-d6 is considered moderately hazardous to aquatic life. Avoid disposal down the drain.
That are analogous to those of regular acetone, with the substitution of deuterium affecting reaction kinetics and mechanisms. For instance, reactions involving hydroxyl radicals (OH) have been studied, revealing differences in products when comparing acetone and acetone-d6 due to the isotopic labeling . Additionally, acetone-d6 can undergo typical nucleophilic substitution and addition reactions, often used to study reaction pathways by tracking the deuterium label.

Acetone-d6 is synthesized through the reaction of regular acetone with heavy water (D2OD_2O) in the presence of a base, such as deuterated lithium hydroxide. This process involves multiple cycles of distillation and reaction to ensure complete deuteration. Each cycle replaces hydrogen atoms in acetone with deuterium atoms from heavy water until the desired level of deuteration is achieved .

The primary application of acetone-d6 is as a solvent in NMR spectroscopy, where it serves as a medium for dissolving samples without contributing extraneous signals in the spectrum. Its unique isotopic composition makes it invaluable for studies involving kinetic isotope effects and mechanistic investigations in organic chemistry . Additionally, it can be used in various research applications that require a polar aprotic solvent.

Interaction studies involving acetone-d6 often focus on its role in understanding reaction mechanisms and dynamics through isotopic labeling. For example, studies have shown how substituting hydrogen with deuterium alters reaction rates and pathways, providing insights into fundamental chemical processes . These studies are crucial for developing more efficient synthetic routes in organic chemistry.

Acetone-d6 shares similarities with several other deuterated solvents and compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
AcetoneC3H6OC_3H_6OCommon solvent; widely used in organic synthesis.
Ethanol-d6C2D6OC_2D_6ODeuterated form of ethanol; used in NMR studies.
Methanol-d4C1D4OC_1D_4ODeuterated methanol; also serves as an NMR solvent.
Benzene-d6C6D6C_6D_6Deuterated benzene; used for studying aromatic compounds.
Toluene-d8C7D8C_7D_8Deuterated toluene; useful in NMR and mass spectrometry.

Acetone-d6's uniqueness lies in its specific structure allowing for versatile applications in NMR spectroscopy while maintaining similar reactivity profiles to its non-deuterated counterpart, acetone. The ability to trace reactions using its distinct isotopic label makes it particularly valuable in mechanistic studies within organic chemistry .

The development of deuterated compounds, including acetone-d6, followed the discovery and isolation of deuterium in the early 1930s. As researchers explored isotope chemistry, the synthesis of deuterated organic solvents became increasingly important for tracking chemical reactions and studying molecular structures. Acetone-d6, also known as hexadeuteroacetone or perdeuteroacetone, emerged as one of the pioneering deuterated solvents due to its versatility and relatively straightforward synthesis process.

The preparation of acetone-d6 was initially achieved through deuterium exchange reactions between regular acetone and heavy water (D₂O) under basic conditions. This approach exploited the acidic nature of the α-hydrogen atoms in acetone, allowing for their replacement with deuterium through repeated exchange processes. Early methods typically employed deuterated lithium hydroxide as a catalyst, with multiple iterations required to achieve high deuteration levels.

Evolution of Research Applications

Initially, acetone-d6 was primarily utilized in isotope labeling experiments to track atomic movements during chemical reactions. However, the development of NMR spectroscopy in the 1950s and 1960s revolutionized its application landscape. As NMR technology advanced, the demand for high-purity deuterated solvents like acetone-d6 increased dramatically.

The favorable properties of acetone-d6—including its ability to dissolve a wide range of organic compounds and its minimal interference with the NMR spectra of analytes—established it as a staple in spectroscopic investigations. Its moderate polarity positioned it between chloroform-d and DMSO-d6 in the solvent polarity spectrum, making it suitable for compounds that might not dissolve well in either more polar or less polar deuterated solvents.

By the 1980s and 1990s, acetone-d6 had become a standard component in the analytical chemist's toolkit, with applications expanding beyond traditional NMR studies to include various spectroscopic and analytical techniques.

Significance in Contemporary Scientific Investigations

In modern scientific research, acetone-d6 maintains its primary importance in NMR spectroscopy while finding applications across diverse disciplines. Its ability to provide a "silent" background in proton NMR enables researchers to obtain clear, high-resolution spectra of dissolved compounds.

Recent studies have demonstrated the utility of acetone-d6 in investigating guest-host interactions in metal-organic frameworks, polymer dynamics, drug metabolism, and environmental contaminant analysis. The compound's versatility extends to research in biomolecular systems, material science, and pharmaceutical development, where it facilitates structural elucidation and reaction monitoring.

Contemporary applications also include the use of acetone-d6 in diffusion-ordered spectroscopy (DOSY), heteronuclear correlation experiments, and variable-temperature NMR studies, highlighting its continued relevance in advancing analytical capabilities.

Quantum Mechanical Principles Governing Deuterated Molecules

The isotopic substitution of hydrogen with deuterium in acetone-d6 introduces measurable quantum mechanical effects due to the mass difference between protons (1.007 u) and deuterons (2.014 u). This mass disparity impacts three key areas:

  • Zero-Point Energy (ZPE) Reduction
    The vibrational ZPE of deuterated bonds decreases by a factor of $$ \sqrt{\muH/\muD} $$, where $$ \muH $$ and $$ \muD $$ are the reduced masses of hydrogen and deuterium bonds. For C-D bonds in acetone-d6, this results in ZPE values 25–30% lower than C-H bonds [5] [4]. The ZPE difference alters activation energies in chemical reactions, as demonstrated in the pyrolysis of acetone-d6 where deuterium substitution increases the activation barrier by 1.2 kcal/mol compared to protiated acetone [1].

  • Nuclear Quantum Effects (NQEs)
    Path-integral quantum Monte Carlo simulations reveal that deuterium’s higher mass reduces nuclear delocalization by 40% compared to hydrogen. In acetone-d6, this manifests as a 0.02 Å contraction in average C-D bond lengths relative to C-H bonds at 300 K [6]. The diminished NQEs also lower the contribution of quantum tunneling in hydrogen abstraction reactions by three orders of magnitude [3].

  • Vibrational Mode Coupling
    B3LYP/6-311++G(3df,3pd) calculations show deuterium substitution splits degenerate vibrational modes in acetone. For example, the symmetric CH3 stretching mode at 2935 cm⁻¹ in acetone shifts to 2128 cm⁻¹ in acetone-d6, while the asymmetric stretch splits into two distinct bands at 2194 cm⁻¹ and 2217 cm⁻¹ [7]. These shifts arise from changes in reduced mass and anharmonic coupling between vibrational modes.

Theoretical Models of Isotopic Substitution Effects

Three primary models quantify isotopic effects in acetone-d6:

Table 1: Key Parameters for Isotopic Substitution Models

ModelGoverning EquationApplication to Acetone-d6
Bigeleisen-Mayer$$ \ln(KIE) = \frac{\Delta ZPE}{k_B T} $$Predicts KIE = 6.8 for H/D abstraction at 300 K [4]
Path-Integral (PI)$$ \langle r^2 \rangle = \frac{\hbar}{2\mu\omega} \coth\left(\frac{\hbar\omega}{2k_B T}\right) $$Calculates 18% reduction in C-D bond fluctuations vs C-H [6]
Reduced Mass$$ \nuD = \nuH \sqrt{\frac{\muH}{\muD}} $$Accurately predicts 31% frequency downshift in C-D stretches [7]

The Bigeleisen-Mayer model remains the gold standard for kinetic isotope effect (KIE) predictions, particularly for hydrogen abstraction reactions where tunneling contributions are negligible [3] [4]. Path-integral methods excel in modeling nuclear quantum effects in condensed phases, as demonstrated in simulations of acetone-d6’s melting curve up to 900 GPa [6]. Reduced mass approximations provide first-order estimates of vibrational frequency shifts but fail to account for mode coupling observed in experimental Raman spectra [7].

Computational Approaches to Deuterated Acetone Systems

Modern computational strategies combine multiple methodologies to model acetone-d6:

  • Ab Initio Quantum Chemistry
    Coupled-cluster singles and doubles (CCSD(T)) calculations with triple-zeta basis sets achieve <1 kcal/mol error in predicting deuterium substitution effects on reaction barriers. For the O(³P) + acetone-d6 reaction, CCSD(T)/CBS calculations reproduce experimental KIEs within 5% accuracy [3].

  • Path-Integral Monte Carlo (PIMC)
    PIMC simulations using machine-learned potentials reveal isotopic effects on acetone-d6’s phase behavior. At 300 K, deuterium substitution increases the liquid-phase density by 2.7% compared to protiated acetone due to reduced zero-point motion [6].

  • Density Functional Theory (DFT)
    B3LYP/6-311++G(3df,3pd) calculations successfully reproduce the 3126 cm⁻¹ C-D stretching frequency observed in acetone-d6’s infrared spectrum. Potential energy distribution analysis attributes 78% of this mode to C-D symmetric stretching [7].

Table 2: Computational Benchmarks for Acetone-d6 Properties

MethodProperty CalculatedError vs Experiment
CCSD(T)/CBSC-D Bond Dissociation Energy±0.8 kcal/mol [3]
PIMC-MLMelting Temperature at 100 GPa±15 K [6]
B3LYP/6-311++G(3df,3pd)C-D Stretching Frequency±12 cm⁻¹ [7]

Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches enable modeling of acetone-d6 in solution phases. Polarizable continuum models (PCM) show deuterium substitution increases acetone’s dielectric constant by 0.3 units due to enhanced molecular polarizability from reduced vibrational amplitudes [7].

Hydrogen-Deuterium Exchange Reaction Mechanisms with Heavy Water

The hydrogen-deuterium exchange reaction represents the most widely employed methodology for acetone-d6 synthesis, utilizing heavy water as the primary deuterium source. This process operates through a fundamental acid-base catalyzed mechanism involving the formation of enolate intermediates [1] [2].

The basic mechanism proceeds through sequential deprotonation and reprotonation steps. Under alkaline conditions, the base abstracts a proton from the methyl groups of acetone, forming an enolate anion. This carbanion intermediate subsequently captures a deuteron from the heavy water solvent, resulting in deuterium incorporation. The process exhibits excellent regioselectivity for the alpha-position carbon atoms adjacent to the carbonyl group [3].

Mechanistic Pathway:

  • Enolate Formation: The alkaline catalyst deprotonates acetone at the alpha-position, generating a stabilized enolate intermediate
  • Deuteron Capture: The enolate anion abstracts a deuteron from heavy water (D2O)
  • Product Formation: Protonation/deuteration leads to acetone-d6 formation
  • Equilibrium Establishment: Multiple exchange cycles drive complete deuteration

The exchange reaction follows first-order kinetics with respect to both substrate concentration and base concentration. Temperature significantly influences the reaction rate, with optimal conditions typically ranging from 50-80°C to balance exchange efficiency with product stability [4] [3].

Kinetic isotope effects play a crucial role in determining the efficiency of deuterium incorporation. The carbon-deuterium bond exhibits greater thermodynamic stability compared to the carbon-hydrogen bond, favoring the deuterated product and driving the equilibrium toward complete exchange [5] [2].

Alkaline Catalyst Pathways (Lithium Deuteroxide-Mediated Processes)

Lithium deuteroxide represents the most effective alkaline catalyst for acetone-d6 synthesis, offering superior deuterium incorporation efficiency compared to other hydroxide bases. The enhanced performance stems from the lithium cation's ability to coordinate with the carbonyl oxygen, increasing the acidity of adjacent methyl hydrogens [2] [6] [7].

Catalyst Preparation and Properties:

Lithium deuteroxide solutions are typically prepared as 3 Normal solutions in heavy water, providing optimal basicity while maintaining good solubility. The compound exhibits excellent stability under standard reaction conditions and can be stored under inert atmosphere for extended periods [6] [8].

The LiOD-mediated process proceeds through a coordinated mechanism where lithium coordinates to the carbonyl oxygen while the deuteroxide anion abstracts the acidic alpha-hydrogen. This dual activation significantly enhances the reaction rate compared to conventional hydroxide catalysts [10].

Reaction Optimization Parameters:

  • Catalyst Concentration: 0.1-1.0 molar equivalents relative to acetone
  • Temperature Range: 60-80°C for optimal exchange rates
  • Reaction Time: 4-12 hours for complete deuteration
  • Solvent System: Pure heavy water or D2O/organic solvent mixtures

The lithium deuteroxide pathway demonstrates exceptional tolerance for functional groups and provides consistently high deuterium incorporation levels exceeding 99.5 atom percent deuterium. The method also exhibits excellent reproducibility across different scales of operation [1] [2].

Recent studies have demonstrated that the addition of molecular sieves or other dehydrating agents can further enhance the efficiency by removing trace water that could compete with heavy water in the exchange process [11] [10].

Optimization Strategies for Deuterium Incorporation

Achieving maximum deuterium incorporation requires careful optimization of multiple reaction parameters. The following strategies have proven most effective for enhancing acetone-d6 production efficiency:

Temperature Control:
Optimal temperatures balance exchange kinetics with product stability. While higher temperatures accelerate the exchange rate, excessive heating can lead to competing side reactions or product decomposition. The ideal temperature range of 50-80°C provides rapid exchange while maintaining product integrity [12] [13].

Solvent Optimization:
The deuterium oxide concentration directly influences the extent of deuteration. Using excess heavy water (5-10 molar equivalents) drives the equilibrium toward complete exchange. However, economic considerations necessitate balancing D2O usage with practical cost constraints [14] [15].

pH Management:
Maintaining strongly alkaline conditions (pH 12-14) ensures rapid enolate formation while preventing competing reactions. However, extreme pH conditions must be carefully controlled to avoid substrate decomposition [3].

Multiple Exchange Cycles:
Sequential deuteration cycles with fresh heavy water can achieve higher deuterium incorporation levels. This approach involves distillation of intermediate products followed by re-exposure to fresh D2O and catalyst [2].

Continuous Flow Processing:
Recent developments in continuous flow technology have demonstrated significant advantages for deuterium incorporation. Flow systems provide precise temperature control, improved mixing, and the ability to perform iterative deuteration cycles [11] [15].

The continuous flow approach offers several benefits:

  • Enhanced mass transfer efficiency
  • Precise residence time control
  • Reduced deuterium oxide consumption
  • Improved safety through smaller reaction volumes
  • Potential for automated operation

Catalyst Recycling:
Implementing catalyst recovery systems reduces operational costs and environmental impact. Heterogeneous catalysts, when applicable, can be recovered through filtration, while homogeneous systems may require ion exchange or precipitation methods.

Scale-up Considerations for Research-Grade Production

Scaling acetone-d6 production from laboratory to industrial levels presents unique challenges related to deuterium economics, safety, and quality control. Successful scale-up requires addressing multiple technical and economic factors.

Reactor Design Considerations:

Laboratory-scale reactions typically employ simple round-bottom flasks with magnetic stirring. Scale-up necessitates transition to jacketed vessels with mechanical agitation to ensure uniform temperature distribution and efficient mixing. Continuous stirred tank reactors become preferred for production scales exceeding 10 kilograms.

Heat Transfer Management:
Maintaining uniform temperature across large reaction volumes requires sophisticated heat exchange systems. Multiple heating zones and circulation pumps ensure consistent reaction conditions throughout the reactor volume.

Mass Transfer Optimization:
Efficient deuterium exchange depends on intimate contact between substrate and heavy water. Scale-up requires enhanced mixing systems, potentially including baffles, multiple impellers, or specialized reactor designs to maintain high mass transfer rates.

Economic Optimization:

Heavy water represents the primary cost component in large-scale acetone-d6 production. Strategies for minimizing D2O consumption include:

  • Recycling and purification of spent heavy water
  • Optimizing stoichiometric ratios
  • Implementing continuous processing to reduce hold-up volumes
  • Developing more efficient catalytic systems

Quality Control Systems:

Research-grade acetone-d6 requires stringent quality specifications. Large-scale production necessitates:

  • Continuous monitoring of deuterium incorporation levels
  • Real-time analysis of chemical purity
  • Automated sampling and testing systems
  • Statistical process control implementation

Safety and Environmental Considerations:

Scale-up introduces additional safety challenges related to:

  • Heavy water vapor containment and recovery
  • Pressure vessel operation
  • Automated emergency shutdown systems
  • Personnel exposure minimization
  • Waste stream management

Production Capacity Scaling:

Current commercial producers operate facilities capable of producing acetone-d6 in quantities ranging from milligrams to multikilogram batches. The largest reported production scales exceed 300 grams per batch using specialized autoclave systems.

Regulatory Compliance:

Research-grade production must comply with current Good Manufacturing Practice guidelines for pharmaceutical applications. This includes documentation systems, validation protocols, and quality assurance procedures.

XLogP3

-0.1

Boiling Point

55.75 °C

Melting Point

-96.55 °C

UNII

B0N19B53H8

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (94.12%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

666-52-4

Wikipedia

Acetone-D6

Dates

Last modified: 08-15-2023

Explore Compound Types